molecular formula C16H18BrClN2O6 B12399774 X-GalNAc

X-GalNAc

Cat. No.: B12399774
M. Wt: 449.7 g/mol
InChI Key: SUWPNTKTZYIFQT-YZINOYNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

X-GalNAc, also known as N-Acetylgalactosamine, is an amino sugar derivative of galactose. It plays a crucial role in various biological processes, including protein glycosylation and cellular communication. In humans, it is a key component of the antigen for blood group A and is involved in the formation of O-glycosidic bonds in glycoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of X-GalNAc typically involves the acetylation of galactosamine. One common method is the reaction of galactosamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Acetylgalactosamine .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as N-acetylgalactosaminyltransferases are used to catalyze the transfer of N-acetylgalactosamine to acceptor molecules. This method is preferred for large-scale production due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

X-GalNAc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

X-GalNAc has a wide range of applications in scientific research:

Mechanism of Action

X-GalNAc exerts its effects primarily through its role in glycosylation. It binds to specific receptors on the cell surface, such as the asialoglycoprotein receptor on hepatocytes, facilitating targeted delivery of therapeutic agents. This binding triggers endocytosis, allowing the compound to enter the cell and exert its effects. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) and various signaling pathways related to gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the formation of O-glycosidic bonds and its high affinity for the asialoglycoprotein receptor, making it particularly useful for liver-targeted therapies. Its ability to form stable conjugates with therapeutic agents enhances its utility in drug delivery systems .

Properties

Molecular Formula

C16H18BrClN2O6

Molecular Weight

449.7 g/mol

IUPAC Name

N-[(2S,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10?,13?,14-,15-,16+/m0/s1

InChI Key

SUWPNTKTZYIFQT-YZINOYNCSA-N

Isomeric SMILES

CC(=O)NC1[C@@H]([C@H](C(O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O

Origin of Product

United States

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